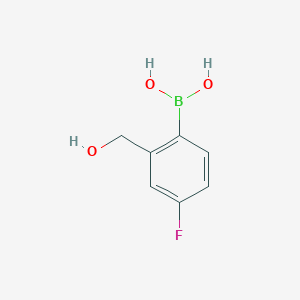

(4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-fluoro-2-(hydroxymethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BFO3/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-3,10-12H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDCNOFNVHZOFOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)F)CO)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30648090 | |

| Record name | [4-Fluoro-2-(hydroxymethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1061223-45-7 | |

| Record name | [4-Fluoro-2-(hydroxymethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

(4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid is a versatile organoboron compound that is gaining increasing attention in the fields of medicinal chemistry and organic synthesis. Its unique structural features, including a fluorine atom, a hydroxymethyl group, and a boronic acid moiety, make it a valuable building block for the development of novel therapeutics and complex organic molecules. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols, and key applications, with a focus on its emerging role in targeted protein degradation.

Core Chemical Properties

This compound, with the CAS number 1061223-45-7, is a white to off-white solid.[1][2] The presence of the electron-withdrawing fluorine atom and the hydrogen-bonding capable hydroxymethyl and boronic acid groups significantly influences its reactivity and physical properties.

| Property | Value | Source |

| Molecular Formula | C₇H₈BFO₃ | [2][3] |

| Molecular Weight | 169.95 g/mol | [3] |

| Melting Point | 14-128 °C (reported, likely broad due to dehydration) | [1][4] |

| Boiling Point | 361.2 ± 52.0 °C (Predicted) | [1] |

| Density | 1.35 ± 0.1 g/cm³ (Predicted) | [1] |

| pKa | 8.62 ± 0.58 (Predicted) | [1] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [1] |

Synthesis and Purification: Experimental Protocols

General Synthesis Workflow

A plausible synthetic route starting from 1-bromo-4-fluoro-2-(hydroxymethyl)benzene is outlined below. This method is based on well-established procedures for the synthesis of similar arylboronic acids.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of 1-bromo-4-fluoro-2-(hydroxymethyl)benzene in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78 °C, slowly add a solution of n-butyllithium in hexanes.

-

Lithiation: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithium-halogen exchange.

-

Borylation: Add triisopropyl borate dropwise to the reaction mixture, maintaining the temperature at -78 °C.

-

Warming and Quenching: Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Hydrolysis: Cool the reaction mixture to 0 °C and slowly add an aqueous solution of hydrochloric acid to hydrolyze the borate ester.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of Arylboronic Acids

Purification of the crude this compound is crucial to remove byproducts and unreacted starting materials. Recrystallization and column chromatography are common methods.[5][6]

Experimental Protocol: Purification by Recrystallization

-

Solvent Selection: Dissolve the crude boronic acid in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., a mixture of ethanol and water or ethyl acetate and hexanes).[5]

-

Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the characterization of this compound.

¹H NMR Spectroscopy

The expected ¹H NMR spectrum would show characteristic signals for the aromatic protons, the methylene protons of the hydroxymethyl group, and the hydroxyl protons of the boronic acid and alcohol functionalities. The aromatic protons will exhibit splitting patterns influenced by both the fluorine and the hydroxymethyl and boronic acid groups. Typical chemical shifts for protons in similar environments are:

-

Aromatic protons (Ar-H): 6.5-8.0 ppm[7]

-

Methylene protons (-CH₂OH): ~4.5 ppm

-

Hydroxyl protons (-OH and -B(OH)₂): Broad signals that can appear over a wide range and are often exchangeable with D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton. The carbon attached to the fluorine atom will show a large one-bond coupling constant (¹JC-F).[8] The carbon attached to the boron atom may show a broad signal or might not be observed due to quadrupolar relaxation.[9] Expected chemical shift ranges include:

-

Aromatic carbons: 110-160 ppm[7]

-

Methylene carbon (-CH₂OH): 60-70 ppm

Applications in Drug Discovery and Development

This compound is a valuable building block in medicinal chemistry, primarily due to its utility in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[10] Furthermore, its structural motifs are of significant interest in the design of targeted therapies.

Role in PROTAC Development

One of the most exciting applications of arylboronic acids, including this compound, is in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system.[11][12]

Arylboronic acids can be incorporated into PROTACs as "caging" groups that are responsive to reactive oxygen species (ROS).[11] In the high ROS environment characteristic of many tumor cells, the boronic acid is cleaved, activating the PROTAC and leading to targeted protein degradation specifically in cancer cells.[13]

References

- 1. This compound , 95% , 1061223-45-7 - CookeChem [cookechem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 4-Fluoro-2-(hydroxymethyl)phenylboronic Acid [lgcstandards.com]

- 4. This compound CAS#: 1061223-45-7 [amp.chemicalbook.com]

- 5. reddit.com [reddit.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. 4-羟甲基苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 11. Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bmglabtech.com [bmglabtech.com]

- 13. Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid (CAS: 1061223-45-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid, a key building block in medicinal chemistry and organic synthesis. This document details its chemical and physical properties, provides exemplary experimental protocols for its synthesis and application in cross-coupling reactions, and explores its role in the development of targeted therapeutics.

Core Data Presentation

This section summarizes the key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1061223-45-7 | --INVALID-LINK--[1] |

| Molecular Formula | C₇H₈BFO₃ | --INVALID-LINK--[2] |

| Molecular Weight | 169.95 g/mol | --INVALID-LINK--[2] |

| Melting Point | 124-128 °C | --INVALID-LINK--[3] |

| Boiling Point (Predicted) | 361.2 ± 52.0 °C | --INVALID-LINK--[3] |

| Density (Predicted) | 1.35 ± 0.1 g/cm³ | --INVALID-LINK--[3] |

| pKa (Predicted) | 8.62 ± 0.58 | --INVALID-LINK--[3] |

| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly) | --INVALID-LINK--[3] |

Table 2: Spectral Data

| Spectrum Type | Data |

| ¹H NMR | Data not publicly available. |

| ¹³C NMR | Data not publicly available. |

| FT-IR | Data not publicly available. |

| Mass Spectrometry | Data not publicly available. |

Note: While several suppliers indicate the availability of spectral data, publicly accessible spectra for this compound could not be located.

Applications in Drug Development and Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of pharmacologically active molecules. Its utility is highlighted by its application in the preparation of cholesterol 24-hydroxylase inhibitors and its identification as a process impurity in the manufacturing of Tavaborole.

Synthesis of Cholesterol 24-Hydroxylase Inhibitors

This boronic acid derivative is utilized in the synthesis of 4,5-dihydro-1H-pyrazole derivatives that act as inhibitors of cholesterol 24-hydroxylase (CH24H).[3] CH24H is a brain-specific enzyme responsible for converting cholesterol into 24S-hydroxycholesterol, a key step in maintaining cholesterol homeostasis in the central nervous system. Inhibition of this enzyme can modulate glutamatergic neurotransmission and is a therapeutic strategy being explored for neurological disorders.

The following diagram illustrates the role of CH24H in cholesterol metabolism and the impact of its inhibition.

Caption: CH24H inhibition pathway in neurons.

Tavaborole Impurity

This compound has been identified as an impurity related to the antifungal drug Tavaborole. Tavaborole is a benzoxaborole that functions by inhibiting fungal leucyl-tRNA synthetase (LeuRS), an enzyme essential for protein synthesis. The presence of this boronic acid as an impurity is of interest for quality control and regulatory aspects in the pharmaceutical manufacturing of Tavaborole.

The diagram below outlines the mechanism by which Tavaborole inhibits fungal protein synthesis.

Caption: Tavaborole's inhibition of fungal protein synthesis.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound and its use in a Suzuki-Miyaura cross-coupling reaction. These protocols are derived from general procedures for similar compounds and should be adapted and optimized for specific laboratory conditions.

Synthesis of this compound

This protocol is based on the lithiation of a substituted bromobenzene followed by reaction with a borate ester.

Caption: General synthesis workflow.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet is charged with 1-bromo-4-fluoro-2-(methoxymethyl)benzene (1.0 eq) and anhydrous tetrahydrofuran (THF, 10 mL/mmol).

-

Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 eq, 2.5 M in hexanes) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for an additional 1 hour.

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise at -78 °C. The reaction mixture is allowed to warm slowly to room temperature and stirred overnight.

-

Hydrolysis and Workup: The reaction is quenched by the slow addition of 2 M hydrochloric acid (HCl) until the pH is acidic (pH ~2). The mixture is stirred vigorously for 1 hour. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a white to off-white solid.

Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a typical Suzuki-Miyaura coupling of this compound with an aryl bromide.

Caption: General Suzuki-Miyaura coupling workflow.

-

Reaction Setup: To a reaction vial are added this compound (1.2 eq), the desired aryl bromide (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Solvent Addition and Degassing: A mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is added. The vial is sealed, and the mixture is degassed by bubbling argon through the solution for 15 minutes.

-

Reaction: The reaction mixture is heated to 90 °C and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography to yield the desired biaryl product.

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[4] Avoid inhalation of dust and contact with skin and eyes.[4] In case of contact, rinse the affected area with copious amounts of water. Store the compound in a cool, dry place under an inert atmosphere.[4]

Hazard Statements:

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Precautionary Statements:

-

P261: Avoid breathing dust.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

References

An In-depth Technical Guide to the Synthesis of (4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for (4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid, a valuable building block in medicinal chemistry and drug development. The proposed synthesis begins with the commercially available starting material, 2-bromo-5-fluorobenzaldehyde, and proceeds through a four-step sequence involving reduction, protection, borylation, and deprotection.

I. Synthetic Strategy Overview

The synthesis of this compound can be achieved through the following key transformations:

-

Reduction of the Aldehyde: The formyl group of 2-bromo-5-fluorobenzaldehyde is selectively reduced to a primary alcohol, yielding 2-bromo-5-fluorobenzyl alcohol.

-

Protection of the Hydroxyl Group: To prevent interference in the subsequent organometallic reaction, the hydroxyl group of 2-bromo-5-fluorobenzyl alcohol is protected, for instance, as a methoxymethyl (MOM) ether.

-

Borylation via Lithium-Halogen Exchange: The protected brominated intermediate undergoes a lithium-halogen exchange reaction, followed by quenching with a borate ester to introduce the boronic acid functionality.

-

Deprotection: The final step involves the removal of the alcohol protecting group and hydrolysis of the boronic acid ester to afford the target compound, this compound.

Caption: Synthetic workflow for this compound.

II. Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of 2-Bromo-5-fluorobenzyl alcohol

This procedure outlines the reduction of 2-bromo-5-fluorobenzaldehyde to 2-bromo-5-fluorobenzyl alcohol.

Reaction Scheme:

Caption: Reduction of 2-bromo-5-fluorobenzaldehyde.

Procedure:

-

In a round-bottom flask, dissolve 2-bromo-5-fluorobenzaldehyde (1.0 eq) in ethanol (5 mL per gram of aldehyde).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of sodium borohydride (0.32 eq) in water (0.12 mL per gram of NaBH4) to the cooled solution.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with ethyl acetate.

-

Combine the organic extracts, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield 2-bromo-5-fluorobenzyl alcohol.

Quantitative Data:

| Parameter | Value |

| Yield | 99.8% |

| Appearance | Colorless solid |

Step 2: Protection of 2-Bromo-5-fluorobenzyl alcohol as a MOM Ether

This procedure details the protection of the hydroxyl group of 2-bromo-5-fluorobenzyl alcohol as a methoxymethyl (MOM) ether.[1]

Reaction Scheme:

Caption: MOM protection of 2-bromo-5-fluorobenzyl alcohol.

Procedure:

-

Dissolve 2-bromo-5-fluorobenzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add N,N-diisopropylethylamine (DIPEA) (2.0-4.0 eq).

-

Cool the solution to 0 °C.

-

Add chloromethyl methyl ether (MOM-Cl) (1.5-3.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent such as diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography if necessary.

Quantitative Data:

| Parameter | Value |

| Yield | Generally high (specific yield for this substrate not reported) |

| Appearance | Colorless oil (predicted) |

Step 3: Synthesis of (4-Fluoro-2-((methoxymethoxy)methyl)phenyl)boronic acid pinacol ester

This step involves the lithium-halogen exchange of the MOM-protected alcohol followed by borylation.

Reaction Scheme:

Caption: Borylation of the MOM-protected intermediate.

Procedure:

-

Dissolve the MOM-protected 1-bromo-4-fluoro-2-((methoxymethoxy)methyl)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add n-butyllithium (n-BuLi) (1.1 eq) dropwise, maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Add isopropoxy-pinacolborane (1.2 eq) dropwise at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Quantitative Data:

| Parameter | Value |

| Yield | Not specifically reported for this substrate, but generally moderate to high. |

| Appearance | Expected to be a solid or oil. |

Step 4: Deprotection to Yield this compound

This final step involves the removal of the MOM protecting group and the pinacol ester to give the final product.

Reaction Scheme:

Caption: Deprotection to the final boronic acid.

Procedure:

-

Dissolve the protected boronic acid pinacol ester (1.0 eq) in a suitable solvent such as a mixture of THF and water.

-

Add a strong acid, such as hydrochloric acid (HCl), to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating until the deprotection is complete, as monitored by TLC or LC-MS.

-

Neutralize the reaction mixture carefully with a base (e.g., sodium bicarbonate).

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product may be purified by recrystallization or column chromatography to yield pure this compound.

Quantitative Data:

| Parameter | Value |

| Yield | Dependent on the efficiency of the previous steps. |

| Appearance | Expected to be a solid. |

III. Summary of Quantitative Data

The following table summarizes the expected yields for the synthetic sequence. Note that yields for some steps are based on analogous reactions and may require optimization for this specific substrate.

| Step | Transformation | Starting Material | Product | Yield |

| 1 | Reduction | 2-Bromo-5-fluorobenzaldehyde | 2-Bromo-5-fluorobenzyl alcohol | 99.8% |

| 2 | MOM Protection | 2-Bromo-5-fluorobenzyl alcohol | 1-Bromo-4-fluoro-2-((methoxymethoxy)methyl)benzene | High (Est.) |

| 3 | Borylation | 1-Bromo-4-fluoro-2-((methoxymethoxy)methyl)benzene | (4-Fluoro-2-((methoxymethoxy)methyl)phenyl)boronic acid pinacol ester | Moderate to High (Est.) |

| 4 | Deprotection | (4-Fluoro-2-((methoxymethoxy)methyl)phenyl)boronic acid pinacol ester | This compound | Moderate to High (Est.) |

IV. Logical Relationships and Workflow

The synthesis follows a logical progression where a commercially available starting material is functionalized in a stepwise manner. The protection of the alcohol is a critical step to ensure the success of the subsequent lithium-halogen exchange and borylation.

Caption: Logical flow of the synthetic process.

This guide provides a detailed, albeit composite, protocol for the synthesis of this compound. Researchers should note that optimization of reaction conditions may be necessary to achieve the desired yields and purity. Standard laboratory safety precautions should be followed throughout all experimental procedures.

References

An In-Depth Technical Guide to (4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid: Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

(4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid is a specialized boronic acid derivative that has garnered significant interest in the field of medicinal chemistry. Its unique structural features, including a fluorine atom, a hydroxymethyl group, and a boronic acid moiety, make it a versatile building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its molecular structure, properties, synthesis, and its burgeoning role in the development of targeted therapies, particularly as a key component in Proteolysis Targeting Chimeras (PROTACs) and enzyme inhibitors.

Molecular Structure and Properties

This compound is an organoboron compound with the chemical formula C₇H₈BFO₃. The presence of a fluorine atom can enhance metabolic stability and binding affinity of derivative compounds, while the hydroxymethyl group provides a reactive handle for further chemical modifications. The boronic acid functional group is a key pharmacophore known for its ability to form reversible covalent bonds with biological targets.[1][2]

Table 1: Physicochemical Properties of this compound [3][4]

| Property | Value |

| CAS Number | 1061223-45-7 |

| Molecular Formula | C₇H₈BFO₃ |

| Molecular Weight | 169.95 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥95% |

| Storage | Room temperature |

Note: Experimental spectroscopic data such as NMR, IR, and Mass Spectrometry for this specific compound are not widely available in public literature but are often held by commercial suppliers.

Synthesis and Purification

Experimental Protocol: General Synthesis of a Phenylboronic Acid Derivative

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

Materials:

-

A suitable bromo-substituted precursor, such as 1-bromo-4-fluoro-2-(methoxymethyl)benzene.

-

An organolithium reagent (e.g., n-butyllithium in hexanes).

-

Trialkyl borate (e.g., trimethyl borate or triisopropyl borate).

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether).

-

Acidic solution for hydrolysis (e.g., dilute hydrochloric acid).

-

Organic solvent for extraction (e.g., ethyl acetate).

-

Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

-

Silica gel for column chromatography.

-

Solvents for chromatography (e.g., hexanes and ethyl acetate).

Procedure:

-

Lithiation: Dissolve the bromo-precursor in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture to a low temperature (typically -78 °C). Slowly add the organolithium reagent dropwise while maintaining the low temperature. Stir the reaction mixture for a specified time to ensure complete lithium-halogen exchange.

-

Borylation: To the resulting aryllithium species, add the trialkyl borate dropwise at the same low temperature. The reaction is highly exothermic and requires careful temperature control. Allow the reaction to stir for several hours, gradually warming to room temperature.

-

Hydrolysis: Quench the reaction by the slow addition of the acidic solution. Stir the mixture vigorously to hydrolyze the boronate ester to the desired boronic acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over an anhydrous drying agent.

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate solvent system to yield the pure this compound.[5][6]

Applications in Drug Discovery

The unique chemical functionalities of this compound make it a valuable scaffold in the design and synthesis of targeted therapeutics.

Role in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[7][8][9] A PROTAC typically consists of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them.[10][11] this compound is utilized as a "Protein Degrader Building Block," suggesting its incorporation into the linker or as part of the ligand that binds to the target protein or the E3 ligase.[12]

The general mechanism of action for a PROTAC is as follows:

Inhibitors of Cholesterol 24-Hydroxylase (CYP46A1)

This compound is also used in the preparation of inhibitors for cholesterol 24-hydroxylase (CYP46A1).[13] This enzyme is primarily expressed in the brain and plays a crucial role in cholesterol homeostasis by converting cholesterol to 24S-hydroxycholesterol.[12][14] Dysregulation of CYP46A1 has been implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[15][16]

The product of CYP46A1, 24S-hydroxycholesterol, acts as a signaling molecule that can modulate the activity of Liver X Receptors (LXRs) and N-methyl-D-aspartate (NMDA) receptors.[14][17] LXRs are nuclear receptors that regulate the expression of genes involved in cholesterol transport and metabolism. NMDA receptors are ion channels critical for synaptic plasticity and memory. By inhibiting CYP46A1, compounds derived from this compound can modulate these downstream signaling pathways.

Conclusion

This compound is a valuable and versatile building block in modern drug discovery. Its unique combination of a fluorine atom, a hydroxymethyl group, and a boronic acid moiety provides medicinal chemists with a powerful tool to design and synthesize novel therapeutic agents. Its application in the development of PROTACs and enzyme inhibitors, such as those targeting cholesterol 24-hydroxylase, highlights its potential in addressing a range of diseases, from cancer to neurodegenerative disorders. Further research into the synthesis and application of this compound is likely to yield new and innovative therapeutic strategies.

References

- 1. 1061223-45-7|this compound|BLD Pharm [bldpharm.com]

- 2. Design, Synthesis, and Biological Evaluation of MEK PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 4-Fluoro-2-(hydroxymethyl)phenylboronic Acid [lgcstandards.com]

- 5. Synthesis and pharmacokinetic study of a 11C-labeled cholesterol 24-hydroxylase inhibitor using 'in-loop' [11C]CO2 fixation method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs) targeting hypoxia signalling pathway [iris.unime.it]

- 7. portlandpress.com [portlandpress.com]

- 8. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 9. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Recent Advances of Degradation Technologies Based on PROTAC Mechanism [mdpi.com]

- 12. Cholesterol 24-hydroxylase - Wikipedia [en.wikipedia.org]

- 13. This compound , 95% , 1061223-45-7 - CookeChem [cookechem.com]

- 14. 24(S)-Hydroxycholesterol as a modulator of neuronal signaling and survival - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The cholesterol 24-hydroxylase CYP46A1 promotes α-synuclein pathology in Parkinson’s disease | PLOS Biology [journals.plos.org]

- 16. Frontiers | Effects of CYP46A1 Inhibition on Long-Term-Depression in Hippocampal Slices ex vivo and 24S-Hydroxycholesterol Levels in Mice in vivo [frontiersin.org]

- 17. Cholesterol 24-Hydroxylation by CYP46A1: Benefits of Modulation for Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of (4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of its chemical structure and comparison with analogous compounds. Detailed experimental protocols for acquiring such data are also provided.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₇H₈BFO₃

-

Molecular Weight: 169.95 g/mol

-

CAS Number: 1061223-45-7

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known chemical shifts and absorption frequencies of the functional groups present in the molecule and data from similar compounds such as 4-fluorophenylboronic acid and 4-(hydroxymethyl)phenylboronic acid.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 - 8.0 | d | 1H | Ar-H (ortho to B(OH)₂) |

| ~7.0 - 7.2 | dd | 1H | Ar-H (ortho to CH₂OH) |

| ~6.8 - 7.0 | dd | 1H | Ar-H (ortho to F) |

| ~4.6 - 4.8 | s | 2H | -CH ₂OH |

| ~5.0 - 6.0 | br s | 2H | B(OH )₂ |

| ~4.5 - 5.5 | t | 1H | CH₂OH |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~160 - 165 (d, ¹JCF) | C -F |

| ~140 - 145 | C -CH₂OH |

| ~130 - 135 (d) | Ar-C H |

| ~120 - 125 (d) | Ar-C H |

| ~115 - 120 (d, ²JCF) | Ar-C H |

| Not typically observed | C -B(OH)₂ |

| ~60 - 65 | -C H₂OH |

Solvent: DMSO-d₆. Note: The carbon attached to the boron atom is often difficult to observe due to quadrupolar relaxation.

Table 3: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3600 | Strong, Broad | O-H stretch (B(OH)₂ and CH₂OH) |

| 2850 - 3000 | Medium | C-H stretch (aromatic and CH₂) |

| 1600 - 1620 | Medium | C=C stretch (aromatic ring) |

| 1300 - 1400 | Strong | B-O stretch |

| 1200 - 1250 | Strong | C-F stretch |

| 1000 - 1100 | Strong | C-O stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 169.95 | [M]⁺ (if observed) |

| 151.94 | [M-H₂O]⁺ |

| 133.93 | [M-2H₂O]⁺ |

Ionization Method: Electrospray Ionization (ESI), negative mode is often effective for boronic acids.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the characterization of boronic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule.

Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the boronic acid and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in an NMR tube. Boronic acids can sometimes be challenging to dissolve or may form oligomers, which can lead to broad peaks.[2] Using a solvent like d4-methanol can sometimes improve spectral quality.[2]

-

Instrument Setup:

-

Use a standard NMR spectrometer (e.g., 400 MHz).[3]

-

Lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to obtain optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol (Thin Solid Film Method): [4]

-

Sample Preparation:

-

Dissolve a small amount (approx. 50 mg) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[4]

-

Place a single drop of this solution onto a clean, dry salt plate (e.g., KBr or NaCl).[4]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[4]

-

-

Instrument Setup:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Ensure the instrument's beam path is clear.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To determine the molecular weight and purity of the compound.

Protocol:

-

Sample Preparation:

-

Accurately weigh the boronic acid and dissolve it in a suitable solvent (e.g., methanol) to create a stock solution (e.g., 1 mg/mL).[1]

-

Further dilute the stock solution with a mixture of the mobile phase solvents (e.g., 50:50 methanol/water) to an appropriate concentration for analysis (e.g., 10 µg/mL).[1]

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1-5 µL) of the sample solution.[5]

-

Acquire data over a mass range that includes the expected molecular weight of the compound.

-

-

Data Analysis:

-

Analyze the chromatogram to assess the purity of the sample.

-

Examine the mass spectrum of the main peak to determine the molecular weight of the compound and identify any characteristic fragment ions.

-

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic characterization of a chemical compound.

Caption: Experimental workflow for the synthesis and spectroscopic characterization.

Caption: Relationship between functional groups and expected spectroscopic signals.

References

- 1. sciex.com [sciex.com]

- 2. reddit.com [reddit.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. benchchem.com [benchchem.com]

- 6. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

- 7. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Reactivity and Stability of (4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid is a versatile organoboron compound of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a fluorine atom, a hydroxymethyl group, and a boronic acid moiety, imparts specific reactivity and stability characteristics that are crucial for its application in drug discovery and development. This technical guide provides a comprehensive overview of the reactivity and stability of this compound, supported by experimental data and protocols to aid researchers in its effective utilization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₈BFO₃ |

| Molecular Weight | 169.95 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 1061223-45-7 |

Reactivity Profile

The reactivity of this compound is primarily centered around the versatile boronic acid group, which readily participates in a variety of cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions, a cornerstone of modern carbon-carbon bond formation.[1] This reaction enables the synthesis of complex biaryl and heteroaryl structures, which are prevalent motifs in many pharmaceutical agents.

The general reactivity trend for the halide or triflate coupling partner is I > Br > OTf >> Cl.[1] The presence of the electron-withdrawing fluorine atom on the phenyl ring can influence the electronic properties of the boronic acid and potentially affect reaction kinetics.

Typical Suzuki-Miyaura Reaction Workflow:

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Other Cross-Coupling Reactions

Beyond Suzuki-Miyaura coupling, arylboronic acids can participate in other important transformations, including Chan-Lam and Liebeskind-Srogl couplings, expanding their synthetic utility.

Stability Profile

The stability of this compound is a critical consideration for its storage, handling, and application in multi-step syntheses. Several degradation pathways can affect its purity and reactivity over time.

Thermal Stability

Hydrolytic Stability (Protodeboronation)

Protodeboronation is a common degradation pathway for arylboronic acids, particularly in aqueous and basic conditions, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This process can be influenced by pH, temperature, and the electronic nature of the substituents on the aromatic ring. The electron-withdrawing nature of the fluorine atom in this compound may influence its susceptibility to this degradation pathway.

General Protodeboronation Pathway:

Caption: Simplified representation of the protodeboronation pathway.

Oxidative Stability

Boronic acids can be susceptible to oxidation, which can lead to the formation of the corresponding phenol. The hydroxymethyl group on the phenyl ring may also be susceptible to oxidation. It is advisable to store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.[2]

Photostability

Exposure to light, particularly UV radiation, can potentially lead to the degradation of arylboronic acids. To ensure the integrity of the compound, it should be stored in a light-protected container.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

The following is a representative, non-optimized protocol for a Suzuki-Miyaura coupling reaction. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.

-

To a reaction vessel, add the aryl halide/triflate (1.0 eq), this compound (1.2 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).

-

Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

-

Degas the reaction mixture by purging with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Add a degassed solvent system (e.g., a mixture of dioxane and water, 4:1).

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with a suitable organic solvent.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol for Purity Assessment by High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for assessing the purity of this compound and detecting any potential degradation products. The following is a general method that can be optimized for specific applications.

Table 2: Representative HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve sample in a 1:1 mixture of Mobile Phase A and B to a concentration of 0.5 mg/mL |

HPLC Analysis Workflow:

Caption: A typical workflow for HPLC purity analysis.

Protocol for Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of the compound and to develop a stability-indicating analytical method.[3]

-

Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60 °C.

-

Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60 °C.

-

Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.[2]

-

Thermal Degradation: Expose the solid compound to dry heat at a temperature below its melting point (e.g., 80 °C).

-

Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light.

Samples should be taken at various time points and analyzed by a validated stability-indicating HPLC method to monitor the formation of degradation products.

Identification of Degradation Products

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the identification and characterization of potential degradation products.[4][5] By comparing the mass spectra of the degradation products with that of the parent compound, it is possible to elucidate their structures.

Conclusion

This compound is a valuable building block in organic synthesis, particularly for the construction of complex molecules in drug discovery programs. A thorough understanding of its reactivity in key transformations like the Suzuki-Miyaura coupling and its stability under various conditions is paramount for its successful application. The protocols and information provided in this guide serve as a valuable resource for researchers working with this versatile compound. Further investigation into its specific reaction kinetics and a detailed characterization of its degradation products would be beneficial for its broader application.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sciex.com [sciex.com]

- 5. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]

The Lynchpin of Innovation: (4-Fluoro-2-(hydroxymethyl)phenyl)boronic Acid in Modern Medicinal Chemistry

A comprehensive analysis of the synthesis, applications, and therapeutic potential of a key building block in drug discovery.

For Immediate Release

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel therapeutic agents are paramount. Researchers, scientists, and drug development professionals continually seek versatile molecular scaffolds and building blocks that can unlock new avenues for treating a myriad of diseases. Among these, (4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid has emerged as a critical precursor in the development of innovative therapeutics, most notably the benzoxaborole class of compounds. This technical guide delves into the core applications of this essential boronic acid, providing a detailed overview of its role in the synthesis of bioactive molecules, experimental protocols, and the biological pathways these molecules modulate.

Core Applications in Drug Discovery

This compound is a bifunctional reagent that serves as a cornerstone in the synthesis of a variety of complex organic molecules. Its primary utility lies in its capacity to undergo intramolecular cyclization to form 5-fluorobenzoxaborole. This transformation is a gateway to a class of compounds with a broad spectrum of biological activities, including antifungal, anti-inflammatory, and kinase-inhibiting properties.[1][2]

The fluorine substituent on the phenyl ring is a key feature, often introduced to enhance metabolic stability, binding affinity, and bioavailability of the final drug candidate. The hydroxymethyl group, in concert with the boronic acid moiety, is essential for the formation of the benzoxaborole ring system.

From Boronic Acid to Bioactive Benzoxaborole: A Synthetic Overview

The conversion of this compound to 5-fluorobenzoxaborole is a fundamental transformation that underpins its application in medicinal chemistry. This cyclization is typically achieved through a dehydration reaction, which can be facilitated under acidic or thermal conditions. The resulting 5-fluorobenzoxaborole is a versatile intermediate that can be further functionalized to generate a diverse library of therapeutic candidates.

Synthetic pathway from the core boronic acid to bioactive compounds.

A Case Study: Benzoxaboroles as Potent Rho Kinase (ROCK) Inhibitors

A significant application of benzoxaborole derivatives is in the development of kinase inhibitors, which are crucial in oncology and the treatment of inflammatory diseases. The (aminomethylphenoxy)benzoxaborole family of compounds has been identified as potent inhibitors of Rho-activated kinase (ROCK).[2] These inhibitors function by competing with ATP for the kinase's binding site.

The benzoxaborole moiety plays a critical role in this inhibition by forming hydrogen bonds with the hinge region of the kinase's ATP-binding pocket.[2] This interaction, coupled with other favorable contacts from the rest of the molecule, leads to potent and selective inhibition of the kinase.

Inhibition of the Rho Kinase (ROCK) signaling pathway.

Quantitative Data Summary

The following table summarizes the inhibitory activity of a representative (aminomethylphenoxy)benzoxaborole ROCK inhibitor, demonstrating the potency that can be achieved with this class of compounds.

| Compound ID | Target Kinase | Inhibition Constant (Ki) (nM) |

| Representative Inhibitor | ROCK2 | 170[2] |

Experimental Protocols

General Procedure for the Cyclization of this compound to 5-Fluorobenzoxaborole

This protocol is a general representation of the cyclization reaction.

Materials:

-

This compound

-

Toluene or other suitable azeotroping solvent

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound.

-

Add a suitable volume of toluene to the flask.

-

Heat the mixture to reflux with vigorous stirring.

-

Continuously remove water from the reaction mixture via the Dean-Stark trap.

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure to yield crude 5-fluorobenzoxaborole.

-

Purify the crude product by a suitable method, such as recrystallization or column chromatography.

General Procedure for the Synthesis of (Aminomethylphenoxy)benzoxaborole ROCK Inhibitors

This protocol outlines a general synthetic route to the target compounds, starting from 5-fluorobenzoxaborole.

General workflow for the synthesis of ROCK inhibitors.

Materials:

-

Functionalized 5-fluorobenzoxaborole (e.g., a halogenated derivative)

-

Appropriately substituted (aminomethyl)phenylboronic acid or its ester

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Base (e.g., K2CO3 or Cs2CO3)

-

Anhydrous solvent (e.g., dioxane, DME, or toluene)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a reaction vessel, combine the functionalized 5-fluorobenzoxaborole, the (aminomethyl)phenylboronic acid derivative, the palladium catalyst, and the base.

-

Evacuate and backfill the vessel with an inert gas multiple times.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup, typically by diluting with an organic solvent (e.g., ethyl acetate) and washing with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired (aminomethylphenoxy)benzoxaborole ROCK inhibitor.

Conclusion

This compound is a testament to the power of strategic molecular design in medicinal chemistry. Its role as a precursor to the versatile benzoxaborole scaffold has paved the way for the discovery of novel therapeutic agents with diverse mechanisms of action. The development of potent and selective ROCK inhibitors from this starting material highlights its significance in addressing unmet medical needs in areas such as cardiovascular disease and oncology. As research continues, the applications of this pivotal building block are poised to expand, further solidifying its importance in the drug discovery and development pipeline.

References

An In-depth Technical Guide to the Role of (4-Fluoro-2-(hydroxymethyl)phenyl)boronic Acid in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid is a versatile and highly valued building block in modern medicinal chemistry. Its trifunctional nature—featuring a boronic acid moiety for carbon-carbon bond formation, a fluorine atom to enhance metabolic stability and binding affinity, and a hydroxymethyl group for hydrogen bonding and solubility—makes it a strategic component in the design of novel therapeutics. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and pivotal role in drug discovery, with a focus on its application in Suzuki-Miyaura cross-coupling reactions. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to equip researchers with the practical knowledge needed to leverage this reagent in their drug development programs.

Introduction: The Strategic Advantage of Functionalized Boronic Acids

Boronic acids have become indispensable tools in pharmaceutical research and development.[1][2] Their stability, low toxicity, and exceptional versatility in palladium-catalyzed cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura reaction, allow for the efficient construction of complex biaryl structures that are central to many drug scaffolds.[1][3][4]

The subject of this guide, this compound, is a prime example of a "decorated" building block designed to impart multiple advantageous properties simultaneously:

-

The Boronic Acid Group: Serves as the reactive handle for palladium-catalyzed Suzuki-Miyaura coupling, enabling the formation of a C-C bond with an aryl or heteroaryl halide.[2]

-

The Fluoro Group: The strategic incorporation of fluorine is a cornerstone of modern drug design.[5][6] The C-F bond can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electronic interactions, and modulate the pKa of nearby functional groups, thereby improving pharmacokinetic profiles.[5][6]

-

The Hydroxymethyl Group: This group acts as a key hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets like enzymes and receptors.[7][8] It also tends to improve aqueous solubility, a critical property for drug candidates.[8]

This combination of features makes this compound a powerful reagent for generating diverse chemical libraries and optimizing lead compounds in drug discovery programs, particularly in oncology and other targeted therapies.[3][7][9]

Physicochemical and Structural Data

A summary of the key properties of this compound is provided below.

| Property | Value | Reference |

| CAS Number | 1399776-33-3 | N/A |

| Molecular Formula | C₇H₈BFO₃ | [10] |

| Molecular Weight | 169.95 g/mol | N/A |

| Appearance | White to off-white solid | [8] |

| Purity | ≥98% (typical) | [10] |

| SMILES | OCc1cc(B(O)O)ccc1F | N/A |

| InChI Key | PWMOQHMTXJYUGE-UHFFFAOYSA-N | [11] |

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary role of this compound in drug discovery is as a coupling partner in the Suzuki-Miyaura reaction. This reaction forms a carbon-carbon bond between the boronic acid and an organic halide (or triflate), catalyzed by a palladium(0) complex.[4][12]

Generalized Reaction Scheme

The reaction facilitates the synthesis of complex biaryl and heteroaryl structures, which are privileged motifs in many approved drugs.

Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Case Studies and Quantitative Data

While specific drug candidates incorporating the this compound) moiety are often proprietary, we can analyze data from representative Suzuki-Miyaura reactions to understand its utility. The yields of coupling reactions are a key quantitative metric for evaluating the efficiency of a building block.

The following table summarizes typical yields from Suzuki-Miyaura reactions involving various substituted phenylboronic acids, demonstrating the high efficiency achievable under optimized conditions.

| Aryl Halide Partner | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 4-Iodoanisole | Phenylboronic acid | Pd/C (1.4) | K₂CO₃ | DMF | Reflux | 92 | [13] |

| 4-Bromopyrrole derivative | Phenylboronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ | Dioxane/H₂O | 90 | 85 | [14] |

| 2-Chloropyrrole derivative | Phenylboronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ | Dioxane/H₂O | 90 | 78 | [14] |

| 4-Bromopyrrole derivative | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ | Dioxane/H₂O | 90 | 77 | [14] |

Note: This table presents data for structurally related boronic acids to illustrate typical reaction efficiencies. Yields with this compound are expected to be comparable under similar optimized conditions.

Detailed Experimental Protocols

The following section provides a representative, generalized protocol for a Suzuki-Miyaura cross-coupling reaction.

General Protocol for Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol is adapted from established procedures and should be optimized for specific substrates.[14][15]

Materials:

-

This compound (1.1 - 1.5 equivalents)

-

Aryl or heteroaryl halide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 0.05 - 0.1 equivalents)

-

Base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 - 2.5 equivalents)

-

Anhydrous solvent (e.g., 1,4-Dioxane/Water 4:1, or DMF)

-

Round-bottom flask or pressure vessel

-

Magnetic stirrer and heating mantle/oil bath

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Vessel Preparation: To a dry round-bottom flask or pressure vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (2.0 equiv.).

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Solvent Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., Dioxane/Water mixture). Sparge the resulting mixture with the inert gas for an additional 10 minutes to ensure deoxygenation.

-

Catalyst Addition: Add the palladium catalyst (0.1 equiv.) to the mixture. If the catalyst is air-sensitive, this should be done under a positive pressure of inert gas.

-

Reaction: Seal the vessel securely and heat the reaction mixture to the desired temperature (typically 85-100 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (aryl halide) is fully consumed.

-

Work-up: a. Cool the reaction mixture to room temperature. b. Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts, rinsing the pad with an appropriate solvent (e.g., ethyl acetate). c. Concentrate the filtrate under reduced pressure. d. The crude residue can be dissolved in an organic solvent (e.g., ethyl acetate or dichloromethane), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated again.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the final desired biaryl compound.

Logical Relationships: The Value Proposition

The utility of this compound in drug discovery stems directly from the synergistic contributions of its three key functional groups.

Caption: Contribution of each functional group to the reagent's overall utility.

Conclusion

This compound is more than a simple reagent; it is a strategically designed building block that addresses several key challenges in drug discovery. Its ability to participate in robust C-C bond-forming reactions while simultaneously introducing fluorine for improved pharmacokinetics and a hydroxymethyl group for target engagement makes it an exceptionally efficient tool. By enabling the rapid synthesis of complex, drug-like molecules with desirable properties, it accelerates the journey from initial hit to viable clinical candidate. For researchers in medicinal chemistry, a thorough understanding and application of this and similar multifunctional reagents are critical for success in developing the next generation of targeted therapies.

References

- 1. nbinno.com [nbinno.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. nbinno.com [nbinno.com]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. chemimpex.com [chemimpex.com]

- 8. CAS 59016-93-2: (4-Hydroxymethylphenyl)boronic acid [cymitquimica.com]

- 9. abbotshill.herts.sch.uk [abbotshill.herts.sch.uk]

- 10. calpaclab.com [calpaclab.com]

- 11. 4-Fluoro-3-(hydroxymethyl)phenylboronic Acid (contains varying amounts of Anhydride), TCI America™ | Fisher Scientific [fishersci.ca]

- 12. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 13. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 14. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

physical properties of (4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid

A Technical Guide to the Physical Properties of (4-Fluoro-2-(hydroxymethyl)phenyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known (CAS No. 1061223-45-7). The information is curated for professionals in research and development who require precise data for applications in medicinal chemistry and materials science.

Core Physical and Chemical Properties

This compound is a white to off-white solid organic compound.[1] Its chemical structure incorporates a fluorinated phenyl ring functionalized with both a boronic acid and a hydroxymethyl group, making it a valuable building block in organic synthesis.

| Property | Value | Source |

| CAS Number | 1061223-45-7 | [1][2][3] |

| Molecular Formula | C₇H₈BFO₃ | [1][2][3] |

| Molecular Weight | 169.95 g/mol | [1][2] |

| Melting Point | 124-128°C | [1] |

| Boiling Point (Predicted) | 361.2 ± 52.0 °C | [1] |

| Density (Predicted) | 1.35 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 8.62 ± 0.58 | [1] |

| Appearance | White to Off-White Solid | [1] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [1] |

Spectroscopic and Computational Data

| Identifier | Value | Source |

| InChI | 1S/C7H8BFO3/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-3,10-12H,4H2 | [4] |

| SMILES | OCC1=CC(F)=CC=C1B(O)O | [2] |

| Topological Polar Surface Area (TPSA) | 60.69 Ų | [2] |

| LogP | -1.0022 | [2] |

| Hydrogen Bond Donors | 3 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bonds | 2 | [2] |

Experimental Protocols

Detailed experimental data for the characterization of this compound are not extensively published. However, the following general protocols for arylboronic acids are standard in the field.

Melting Point Determination

The melting point of an arylboronic acid is determined using a capillary melting point apparatus.[5]

-

Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of 1-2 mm.[6] The tube is tapped to ensure dense packing.[7]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Measurement: The sample is heated at a steady rate (e.g., 2 °C/min). The temperature range is recorded from the onset of melting (first appearance of liquid) to the completion of melting (disappearance of all solid).[5] For unknown compounds, a rapid initial heating can be performed to determine an approximate range, followed by a slower, more accurate measurement.[5][7]

Solubility Determination (Shake-Flask Method)

The thermodynamic solubility of an arylboronic acid can be determined using the shake-flask method.[8]

-

Sample Preparation: An excess amount of the solid compound is added to a vial containing a known volume of the solvent of interest (e.g., chloroform, ethyl acetate).

-

Equilibration: The vials are sealed and agitated at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[8] Excess solid should remain.

-

Sample Analysis: The suspension is filtered to remove undissolved solid. The concentration of the solute in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8]

-

Quantification: A calibration curve is generated using standard solutions of known concentrations. The solubility is determined by comparing the analytical response of the saturated solution to the calibration curve.[8]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) of a boronic acid can be determined by potentiometric titration.[9][10]

-

Solution Preparation: A solution of the boronic acid is prepared in water or a suitable co-solvent at a known concentration (e.g., 1 mM). The ionic strength of the solution is typically kept constant with a background electrolyte like KCl.[9]

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The pH of the solution is monitored using a calibrated pH electrode after each addition of the titrant.[9]

-

Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the half-equivalence point.[9][10]

Application in Drug Discovery

This compound serves as a key reactant in the synthesis of inhibitors for cholesterol 24-hydroxylase, an enzyme implicated in neurological disorders.[1] The fluorination of arylboronic acids can enhance their metabolic stability and binding affinity to target proteins.[11][12]

The general synthetic workflow for utilizing this boronic acid in a Suzuki-Miyaura cross-coupling reaction, a common method for forming carbon-carbon bonds in drug synthesis, is illustrated below.

Caption: Synthetic workflow for Suzuki-Miyaura cross-coupling.

References

- 1. This compound , 95% , 1061223-45-7 - CookeChem [cookechem.com]

- 2. chemscene.com [chemscene.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 4-Fluoro-2-(hydroxymethyl)phenylboronic Acid [lgcstandards.com]

- 5. almaaqal.edu.iq [almaaqal.edu.iq]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. benchchem.com [benchchem.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

(4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid: A Technical Guide to its Commercial Availability and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

(4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid is a versatile synthetic building block with significant applications in medicinal chemistry and drug discovery. Its unique structural features, combining a fluorinated phenyl ring, a hydroxymethyl group, and a boronic acid moiety, make it a valuable reagent for the synthesis of complex organic molecules and novel therapeutic agents. This technical guide provides an in-depth overview of its commercial availability, key properties, and established applications, with a focus on experimental protocols and its role in targeted therapies.

Commercial Availability and Supplier Information

This compound is readily available from a variety of chemical suppliers. The typical purity of the commercially available compound is ≥95%, with higher purities also offered for more sensitive applications. It is generally supplied as a white to off-white powder.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Typical Purity |

| Various Chemical Suppliers | 1061223-45-7 | C₇H₈BFO₃ | 169.95 | ≥95% |

Note: Pricing and availability are subject to change. Please consult individual suppliers for the most current information.

Physicochemical Properties

| Property | Value |

| IUPAC Name | This compound |

| Appearance | White to off-white powder |

| Solubility | Soluble in methanol and other polar organic solvents. |

| Storage Conditions | Store at room temperature in a dry, well-ventilated place. |

Core Applications in Medicinal Chemistry

The primary utility of this compound lies in its application as a key intermediate in the synthesis of complex organic molecules, particularly in the construction of biaryl structures through Suzuki-Miyaura cross-coupling reactions. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of drug candidates, while the hydroxymethyl group provides a handle for further functionalization.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. This compound serves as an excellent coupling partner in these reactions for the synthesis of fluorinated biaryl compounds, which are prevalent scaffolds in many kinase inhibitors and other therapeutic agents.

A general workflow for a Suzuki-Miyaura coupling reaction is depicted below:

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

The following is a general protocol for the Suzuki-Miyaura cross-coupling of an aryl bromide with this compound. Reaction conditions may need to be optimized for specific substrates.

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 equivalents)

-

Base (e.g., Potassium carbonate, 2.0 equivalents)

-

Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask, add the aryl bromide, this compound, and the base.

-

Evacuate and backfill the flask with an inert gas (repeat three times).

-

Add the palladium catalyst to the flask under the inert atmosphere.

-

Add the degassed solvent to the flask via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Role in Targeted Protein Degradation: PROTACs

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins. Aryl boronic acids are being explored as "caging" groups in the design of conditionally activated PROTACs. These "caged" PROTACs remain inactive until they encounter a specific trigger within the target cells, such as elevated levels of reactive oxygen species (ROS), which are often found in cancer cells. The boronic acid moiety can be cleaved by ROS, releasing the active PROTAC and initiating targeted protein degradation. This strategy offers a potential avenue for developing more selective and less toxic cancer therapies.

The logical relationship for the activation of a boronic acid-caged PROTAC is illustrated below:

Caption: Activation of a boronic acid-caged PROTAC by ROS.

While specific examples detailing the use of this compound in PROTACs are still emerging in the literature, its inherent properties make it a promising candidate for this application. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the boronic acid, potentially allowing for fine-tuning of the activation profile.

Conclusion

This compound is a commercially accessible and highly valuable reagent for researchers and scientists in the field of drug discovery. Its utility in the synthesis of complex biaryl structures via Suzuki-Miyaura coupling is well-established, and its potential application in the development of innovative therapeutic modalities such as conditionally activated PROTACs is an exciting area of ongoing research. The information and protocols provided in this guide are intended to support the effective utilization of this versatile building block in the pursuit of novel medicines.